3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride
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Overview
Description
3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride is an organic compound with a molecular formula of C11H13NOCl It is a derivative of cinnamoyl chloride, where the phenyl ring is substituted with a dimethylamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride typically involves the reaction of 3-[4-(Dimethylamino)phenyl]prop-2-enoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:
3-[4-(Dimethylamino)phenyl]prop-2-enoic acid+SOCl2→3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Addition Reactions: The double bond in the prop-2-enoyl group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions to form the corresponding amides, esters, and thioesters.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents to reduce the acyl chloride to the alcohol.
Addition: Electrophiles such as bromine or hydrogen halides can add across the double bond under controlled conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Alcohols: Formed by reduction of the acyl chloride group.
Scientific Research Applications
3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Material Science: Used in the preparation of functionalized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and can react with nucleophiles to form various derivatives. The dimethylamino group can also participate in electronic interactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Cinnamoyl Chloride: Lacks the dimethylamino substitution, making it less reactive in certain nucleophilic substitution reactions.
4-Dimethylaminocinnamaldehyde: Contains an aldehyde group instead of an acyl chloride, leading to different reactivity and applications.
3-[4-(Dimethylamino)phenyl]prop-2-enoic Acid: The precursor to the acyl chloride, with different reactivity due to the presence of the carboxylic acid group.
Uniqueness
3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride is unique due to the presence of both the acyl chloride and dimethylamino groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)10-6-3-9(4-7-10)5-8-11(12)14/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWPRCWBKDCVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720717 |
Source
|
Record name | 3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39145-43-2 |
Source
|
Record name | 3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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